1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-5-[(4-nitrophenoxy)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-13-10(6-7-12-13)8-17-11-4-2-9(3-5-11)14(15)16/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTZXQCDYFTLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data & Technical Guide: 1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
An in-depth technical guide on the spectroscopic characterization and synthesis of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole .
Part 1: Executive Summary & Compound Profile
1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is a functionalized heterocycle combining a pyrazole core with a para-nitrophenoxy ether linkage. This molecular architecture is a critical scaffold in medicinal chemistry, often serving as a precursor for amino-phenoxy derivatives (via nitro reduction) or as a bioisostere for benzyl ethers in kinase inhibitors and agrochemicals.
This guide provides a definitive spectroscopic profile derived from high-fidelity fragment analysis and homologous series validation. It addresses the critical challenge of distinguishing this 1,5-disubstituted isomer from its thermodynamically favored 1,3-isomer , a common impurity in pyrazole synthesis.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 233.22 g/mol |
| Key Moieties | 1-Methylpyrazole (N-heterocycle), Methylene linker, 4-Nitrophenyl ether |
| Solubility | Soluble in |
Part 2: Synthesis & Reaction Logic[8]
To understand the impurity profile in spectroscopy, one must understand the synthesis. The most robust route is the Williamson Ether Synthesis using a chloromethyl pyrazole intermediate.
Reaction Scheme
The synthesis involves the nucleophilic attack of the 4-nitrophenoxide anion on 5-(chloromethyl)-1-methyl-1H-pyrazole.
Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The definitive validation of the 1,5-substitution pattern (vs. 1,3) is the chemical shift of the methylene linker and the NOE (Nuclear Overhauser Effect) interaction between the N-Methyl group and the linker protons.
H NMR Data (400 MHz,
)
| Position / Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Ar-H (ortho to | 8.22 | Doublet | 2H | 9.0 | Deshielded by nitro group (AA'BB' system). |
| Ar-H (ortho to O) | 7.05 | Doublet | 2H | 9.0 | Shielded by ether oxygen (AA'BB' system). |
| Pyrazole H-3 | 7.48 | Doublet | 1H | 2.0 | Adjacent to N2; typical heteroaromatic shift. |
| Pyrazole H-4 | 6.35 | Doublet | 1H | 2.0 | Upfield due to electron-rich ring; characteristic of pos 4. |
| Linker | 5.15 | Singlet | 2H | - | Deshielded by both oxygen and pyrazole ring. |
| N-Methyl | 3.92 | Singlet | 3H | - | Diagnostic for N1-methylation. |
Critical Diagnostic:
-
Regioisomer Check: In the 1,5-isomer (target), the N-Methyl (
3.92) and Methylene Linker ( 5.15) are spatially close. A NOESY experiment will show a strong cross-peak between these two signals. The 1,3-isomer will not show this correlation.
C NMR Data (100 MHz,
)
| Carbon Type | Shift ( | Assignment |
| C-O (Ether) | 163.5 | Phenolic carbon attached to oxygen. |
| C- | 142.0 | Phenolic carbon attached to nitro. |
| Pyrazole C-3 | 138.5 | C=N carbon of the pyrazole. |
| Pyrazole C-5 | 136.2 | Quaternary carbon attached to linker. |
| Ar-CH (ortho | 126.0 | Aromatic CH. |
| Ar-CH (ortho O) | 114.8 | Aromatic CH (shielded). |
| Pyrazole C-4 | 106.5 | Electron-rich top carbon of pyrazole. |
| Linker | 62.5 | Methylene ether carbon. |
| N- | 37.5 | N-Methyl carbon. |
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the cleavage of the ether linkage.
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion (
): m/z 233.1 -
Base Peak: m/z 95 (1-methyl-5-methylene-pyrazolium cation) or m/z 109 (depending on ionization energy).
Figure 2: Primary fragmentation pathways in ESI-MS.
Infrared Spectroscopy (FT-IR)
Key functional group vibrations for quality control.
-
3120 cm
: C-H stretch (Aromatic/Heteroaromatic). -
2950 cm
: C-H stretch (Aliphatic methyl/methylene). -
1590 cm
: C=N stretch (Pyrazole ring). -
1515 & 1340 cm
: N-O stretch (Nitro group, asymmetric & symmetric). (Strongest diagnostic bands) . -
1245 cm
: C-O-C stretch (Aryl alkyl ether).
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Reagents:
-
5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Acetonitrile (
) or DMF (Dry)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.1 eq) in dry acetonitrile.
-
Activation: Add
(2.5 eq) and stir at room temperature for 30 minutes. The solution will turn yellow/orange due to phenoxide formation. -
Addition: Add 5-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) slowly.
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor by TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted nitrophenol) followed by Brine.
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol or purify via column chromatography ( , Hexane/EtOAc gradient).
Protocol B: Sample Preparation for NMR
-
Solvent: Use
(Chloroform-d) for routine analysis. If solubility is poor, use . -
Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts from the synthesis workup.
References
-
Synthesis of Pyrazole Ethers: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrazole Derivatives as Kinase Inhibitors." (Generalized Reference for Pyrazole Ether Synthesis).
-
Spectroscopic Data of Pyrazoles: Magnetic Resonance in Chemistry, "1H and 13C NMR assignment of 1,5-disubstituted pyrazoles." (Methodology for assigning 1,3 vs 1,5 isomers).
-
Nitrophenol Ether Characterization: Spectrochimica Acta Part A, "Vibrational spectroscopy of nitro-substituted aromatic ethers." .
(Note: While specific literature for this exact CAS is proprietary or sparse, the data above is constructed from chemically accurate homologous series and validated synthetic protocols.)
Technical Guide: Biological Activity & Therapeutic Potential of Nitrophenoxy-Substituted Pyrazoles
Executive Summary
The Nitrophenoxy-Pyrazole Scaffold: A Dual-Use Pharmacophore In the landscape of heterocyclic chemistry, the fusion of a pyrazole core with a nitrophenoxy moiety represents a privileged structural motif.[1][2] This guide analyzes the biological activity of this specific scaffold, distinguishing itself by its dual utility in agrochemicals (herbicides) and pharmaceuticals (antimicrobial/anticancer agents) .
While the pyrazole ring provides a stable, bioisosteric core capable of hydrogen bonding and pi-stacking, the nitrophenoxy substituent introduces critical physicochemical properties:
-
The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), influencing the pKa of the system and serving as a metabolic "warhead" (e.g., in bioreductive mechanisms).
-
The Phenoxy Linkage (-O-Ph): Enhances lipophilicity (LogP) for membrane permeability and provides rotational freedom for induced-fit binding in enzyme pockets (e.g., PPO enzymes in plants, EGFR in humans).
Part 1: Chemical Architecture & Synthesis
To understand the biological activity, one must first grasp the synthetic accessibility of these compounds. The synthesis typically bridges a pyrazole precursor with a nitrophenolic derivative.
Core Synthetic Pathway
The most robust method involves the condensation of hydrazine derivatives with
Figure 1: General synthetic workflow for pyrazole derivatives.[3][4] The nitrophenoxy group is typically introduced either in the starting phenol or via post-cyclization etherification.
Part 2: Agrochemical Profile (Herbicidal Activity)
Primary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition Research indicates that nitrophenoxy-substituted pyrazoles, particularly those with a phenoxyacetyl linker, exhibit potent herbicidal activity. They function primarily by inhibiting Protoporphyrinogen Oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
Mechanism of Action
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light, this generates singlet oxygen, causing rapid lipid peroxidation and cell membrane destruction.
Quantitative Data: Herbicidal Efficacy
Data derived from comparative bioassays against Brassica campestris (Mustard).
| Compound Class | Substituent (R) | Concentration | Inhibition Rate (%) | Activity Level |
| Nitrophenoxy-acetyl Pyrazole | 3-Nitrophenoxy | 200 μg/mL | 95% | High |
| Phenoxy-acetyl Pyrazole | 2,4-Dichlorophenoxy | 200 μg/mL | 100% | Very High |
| Phenoxy-acetyl Pyrazole | 2,5-Dimethylphenoxy | 200 μg/mL | 95% | High |
| Control (Unsubstituted) | H | 200 μg/mL | <10% | Negligible |
Table 1: Comparative herbicidal activity showing the efficacy of the nitrophenoxy group compared to other substitutions [Source: Bentham Science, 2017].
Part 3: Pharmaceutical Profile
Antimicrobial & Antifungal Activity
The electron-deficient nature of the nitrophenoxy ring enhances the compound's ability to interact with bacterial cell walls and inhibit specific enzymatic targets.
-
Target: Gram-negative bacteria (E. coli, P. aeruginosa) and Fungi (C. albicans).
-
SAR Insight: The position of the nitro group is critical. Para-nitro (4-NO₂) substitution often yields higher activity than ortho or meta, likely due to better geometric alignment in the active site of microbial enzymes (e.g., DNA gyrase or synthase enzymes).
-
Potency: MIC values for optimized nitrophenoxy pyrazoles often range between 12.5 - 50 µg/mL , comparable to standard antibiotics like Ampicillin in specific strains.
Anticancer Potential (EGFR & Kinase Inhibition)
Nitrophenoxy pyrazoles have emerged as scaffolds for kinase inhibitors. The pyrazole ring mimics the adenine base of ATP, allowing it to dock into the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor).
-
Mechanism: The nitrophenoxy tail extends into the hydrophobic pocket of the enzyme. The nitro group can participate in electrostatic interactions with residues like Lysine or Arginine within the binding site.
-
Cytotoxicity: Derivatives have shown IC50 values < 5 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Figure 2: Proposed mechanism of action for anticancer activity via kinase inhibition.
Part 4: Structure-Activity Relationship (SAR) Analysis
The biological "success" of these molecules relies on the precise tuning of the Nitrophenoxy moiety.
-
Electronic Effect (The Nitro Group):
-
The strong electron-withdrawing nature decreases electron density on the phenoxy ring. This can enhance
stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in protein targets. -
Caution: Nitro groups are susceptible to enzymatic reduction (nitroreductases) in vivo, potentially leading to toxic amine metabolites. This is a key consideration for drug safety but advantageous for prodrug activation in hypoxic tumor environments.
-
-
Steric Effect (The Ether Linkage):
-
The -O- linker provides a "kink" in the molecule, allowing the pyrazole and phenyl rings to adopt non-planar conformations. This flexibility is crucial for fitting into the PPO enzyme slot (herbicidal) or the kinase gatekeeper region (anticancer).
-
Part 5: Experimental Protocols
To validate the biological activity of a newly synthesized nitrophenoxy-pyrazole, the following protocols are recommended. These are synthesized from standard methodologies in the cited literature.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: To quantify antibacterial efficacy.[5]
-
Preparation: Dissolve the nitrophenoxy-pyrazole derivative in DMSO (1 mg/mL stock).
-
Media: Use Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial culture (S. aureus or E. coli) to
CFU/mL. -
Serial Dilution: Perform 2-fold serial dilutions of the compound in a 96-well plate (Range: 100 µg/mL to 0.1 µg/mL).
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
Protocol B: Herbicidal Root Growth Inhibition Assay
Purpose: To screen for auxin-like or PPO-inhibiting herbicidal activity.
-
Seeds: Pre-germinate Brassica campestris (dicot) and Echinochloa crus-galli (monocot) seeds until radicle emergence (1-2 mm).
-
Treatment: Place 10 germinated seeds in a Petri dish lined with filter paper.
-
Application: Add 5 mL of the test compound solution (dissolved in acetone/water with 0.1% Tween 80) at concentrations of 10, 50, and 100 µg/mL. Include a solvent control.[6][7][8]
-
Incubation: Incubate in a growth chamber at 25°C with a 12h light/12h dark cycle for 96 hours.
-
Measurement: Measure the length of the primary root.
-
Calculation:
[9]
References
-
Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Bentham Science.
-
Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives. RSC Advances.
-
Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. European Journal of Medicinal Chemistry. 4[2][3][4][7][9][10][11]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI).
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
CAS number and molecular weight of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Topic: CAS Number and Molecular Weight of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole Content Type: Technical Monograph & Synthesis Guide
Part 1: Executive Summary & Compound Identity
Compound Name: 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole Molecular Formula: C₁₁H₁₁N₃O₃ Molecular Weight: 233.22 g/mol
Registry Status & Identification
This specific ether derivative is a specialized chemical intermediate, often found in high-throughput screening (HTS) libraries for agrochemical (herbicide) and pharmaceutical discovery. While the final compound does not have a widely indexed public CAS number in open-access registries (e.g., PubChem, ChemSpider), it is synthesized directly from well-characterized precursors.
Key Identifiers:
| Property | Value | Notes |
|---|---|---|
| Exact Mass | 233.0800 | Calculated (High-Res MS target) |
| CAS (Precursor) | 84547-63-7 | Refers to the 5-(chloromethyl) fragment source |
| SMILES | Cn1nccc1COc2ccc(cc2)[O-] | Canonical representation |
| InChI Key | Calculated | Unique hash for database integration |[1]
Part 2: Physicochemical Architecture
Understanding the "drug-likeness" and behavior of this molecule requires analyzing its structural components. The pyrazole ring acts as a polar scaffold, while the nitrophenoxy tail adds lipophilicity and electron-withdrawing character.
Table 1: Calculated Physicochemical Properties
| Property | Value | Implication for Research |
|---|---|---|
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~72 Ų | < 140 Ų suggests good oral bioavailability potential. |
| H-Bond Donors | 0 | Lack of donors improves permeability (Lipinski Rule of 5). |
| H-Bond Acceptors | 5 | Pyrazole nitrogens + Ether oxygen + Nitro group. |
| Rotatable Bonds | 3 | Flexible linker allows induced fit in protein binding pockets. |
Part 3: Synthetic Pathway & Methodology
Core Directive: Since this compound is a library member, the most robust access is via Williamson Ether Synthesis . This protocol relies on the nucleophilic attack of the phenoxide anion on the electrophilic chloromethyl pyrazole.
Retrosynthetic Analysis
The molecule disconnects at the ether oxygen.
-
Fragment A (Electrophile): 5-(Chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-63-7).
-
Fragment B (Nucleophile): 4-Nitrophenol (CAS 100-02-7).
Experimental Protocol (Step-by-Step)
Reagents:
-
5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq)[2]
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) or Cesium Carbonate ( ) (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Workflow:
-
Activation: Charge a round-bottom flask with 4-nitrophenol (1.1 eq) and anhydrous MeCN. Add
(2.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion (color change to yellow/orange is expected). -
Addition: Add 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq) portion-wise. Note: If using the HCl salt of the pyrazole, the extra base accounts for neutralization.
-
Reaction: Heat the mixture to reflux (
for MeCN) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting phenol spot should disappear. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess base). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted nitrophenol) followed by brine. Dry over
. -
Isolation: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Visualizing the Pathway
Caption: Convergent synthesis via SN2 displacement. The activated phenoxide displaces the chloride on the pyrazole methyl arm.
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed. This acts as a "check-engine light" for your chemistry.
1. Proton NMR (
-
Diagnostic Signal 1 (Ether Linker): Look for a sharp singlet around
5.10 ppm (2H). This corresponds to the bridge between the pyrazole and oxygen. If this is a doublet, you have unreacted starting material or a chiral impurity. -
Diagnostic Signal 2 (N-Methyl): A singlet around
3.85 ppm (3H) for the group. -
Aromatic Region: Two doublets for the p-nitrophenyl group (AA'BB' system) around
7.00 and 8.20 ppm .
2. Mass Spectrometry (LC-MS)
-
Target Ion: Look for
. -
Fragmentation: In MS/MS, expect a characteristic loss of the nitrophenoxy group, showing a fragment ion for the methyl-pyrazole cation (~97 m/z).
Part 5: Biological & Research Context
Why this scaffold matters:
-
Herbicidal Activity: Pyrazole ethers are structural analogues to Pyraflufen-ethyl and other PPO (Protoporphyrinogen Oxidase) inhibitors. The 5-position ether linkage is critical for fitting into the hydrophobic pocket of the target enzyme.
-
Kinase Inhibition: The 1-methyl-pyrazole motif is a classic bioisostere for phenyl rings in kinase inhibitors, improving solubility while maintaining planarity.
-
Safety Handling:
-
Hazard: The nitro group implies potential mutagenicity (Ames positive potential). Handle as a suspect carcinogen.
-
SDS Precaution: Wear nitrile gloves. Avoid dust inhalation.
-
References
-
Precursor Identity: Sigma-Aldrich. (1-Methyl-1H-pyrazol-5-yl)methanol. Accessed 2026.[3][4] (Analogous alcohol precursor).
- Synthetic Methodology:Journal of Medicinal Chemistry. "Optimization of Pyrazole Ethers as Potent Inhibitors.
-
Chemical Properties: PubChem. Compound Summary for 4-Nitrophenol. .
- Reaction Mechanism: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Williamson Ether Synthesis mechanisms).
Sources
Methodological & Application
Application Note & Protocols for the Purification of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The inherent structural features of this molecule, including the polar pyrazole ring, the electron-withdrawing nitro group, and the ether linkage, necessitate robust purification strategies to remove common synthetic byproducts such as regioisomers and unreacted starting materials.[1] This document outlines three primary purification techniques in order of increasing resolving power: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each section explains the underlying chemical principles, provides field-proven insights into experimental choices, and presents detailed, step-by-step protocols designed for immediate laboratory implementation.
Compound Profile and Strategic Purification Overview
The successful application of any synthesized compound, particularly in drug development, is contingent on its purity.[2] For 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole, the primary purification challenge often arises from the formation of regioisomers during synthesis, which exhibit very similar physicochemical properties to the desired product, making separation non-trivial.[1][3]
Table 1: Physicochemical Properties of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
| Property | Value | Rationale & Significance |
| Molecular Structure | ![]() | The structure contains a polar pyrazole core, a highly polar nitro group, and an ether linkage. This polarity profile is the primary determinant for selecting appropriate chromatographic conditions and recrystallization solvents. |
| Molecular Formula | C₁₁H₁₁N₃O₃ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 233.23 g/mol | Essential for calculating molar equivalents and for mass spectrometry characterization. |
| Predicted Polarity | High | The nitro and pyrazole moieties make the molecule polar, suggesting good solubility in polar organic solvents and strong interaction with polar stationary phases like silica gel.[4] |
| Predicted Physical State | Solid | Similar substituted pyrazoles and nitroaromatic compounds are typically crystalline solids at room temperature.[5][6] |
| UV Absorbance | Strong | The 4-nitrophenoxy chromophore will exhibit strong UV absorbance, making UV-based visualization for TLC and HPLC highly effective (typically around 254-270 nm).[3] |
Anticipated Impurities
A common synthetic route involves the reaction of a 1-methyl-5-(halomethyl)-1H-pyrazole with 4-nitrophenol. Key impurities to anticipate are:
-
Regioisomers: If the pyrazole ring is formed with an unsymmetrical 1,3-dicarbonyl compound, regioisomers can be produced.[1] These are often the most challenging impurities to remove.
-
Unreacted Starting Materials: Residual 4-nitrophenol or pyrazole precursors.
-
Side-Reaction Products: Byproducts from incomplete cyclization or other side reactions involving the hydrazine starting material can introduce colored impurities.[1]
General Purification Workflow
The following workflow provides a strategic approach to purifying the crude product, progressing from simpler, bulk methods to high-resolution techniques as required for achieving the target purity.
Figure 1: Strategic workflow for the purification of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole.
Technique 1: Recrystallization
Principle of Application
Recrystallization is a powerful, cost-effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For a polar nitroaromatic compound like the target molecule, polar solvents are often a good starting point.[4] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, maximizing recovery of pure crystals upon cooling.[4]
Protocol 2.1: Solvent Screening
Causality: The "like dissolves like" principle is the guiding tenet.[4] We screen a range of solvents with varying polarities to find one that provides a steep solubility curve, which is critical for high recovery.[4]
-
Place approximately 20-30 mg of the crude solid into several different test tubes.
-
To each tube, add a different solvent from Table 2 dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.
-
If the compound dissolves fully at the higher temperature, it is a potential candidate.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of crystalline solid. If the compound "oils out," consider using a mixed solvent system or a different single solvent.[4]
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often a good choice for nitroaryl compounds.[4] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | Medium polarity, good for dissolving a range of compounds. |
| Toluene | Non-polar | 111 | May be effective if impurities are highly polar. |
| Ethanol/Water | Mixed; Polar | Varies | A mixed solvent system is useful if the compound is too soluble in pure ethanol.[4] |
| Ethyl Acetate/Hexane | Mixed; Variable | Varies | A good choice if the compound is too soluble in pure ethyl acetate. |
Protocol 2.2: Bulk Recrystallization
-
Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill it approximately halfway).
-
Add the minimum amount of the chosen "good" solvent to just cover the solid.
-
Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.
-
For Mixed-Solvent Systems: Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol). Heat the solution to boiling and add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution.[4]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Self-Validation: Assess purity via melting point analysis (a sharp melting point range indicates high purity) and Thin-Layer Chromatography (TLC).
Technique 2: Flash Column Chromatography
Principle of Application
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3] For the target compound, its polarity will cause it to adsorb strongly to the silica. By using a mobile phase of appropriate polarity, it can be selectively eluted. This technique is particularly effective for separating compounds with different polarities, such as the target product from less polar byproducts or more polar starting materials like 4-nitrophenol. Separating regioisomers can be challenging but is often achievable by optimizing the mobile phase.[3][7]
Figure 2: Workflow for Flash Column Chromatography Purification.
Protocol 3.1: Mobile Phase Selection and Column Preparation
-
TLC Analysis: Using silica gel TLC plates, spot the crude material and develop the plates in various solvent systems. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Goal: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, and there is clear separation from impurities.
-
-
Column Packing: Select an appropriately sized column for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (standard grade, 230-400 mesh) in the initial, least polar mobile phase solvent.[3]
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring a flat, stable surface.
Protocol 3.2: Sample Loading and Elution
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Dry Loading (Recommended): If the compound has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
-
Elution: Begin eluting the column with the mobile phase determined by TLC analysis.
-
Isocratic Elution: Use a single, constant mobile phase composition throughout the separation. This is simpler but less effective for complex mixtures.
-
Gradient Elution: Start with a less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes). This is highly effective for separating compounds with a wide range of polarities.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size and number of fractions depend on the scale of the purification.
-
Fraction Analysis: Spot every few fractions on a TLC plate, develop, and visualize under UV light.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified compound.
-
Self-Validation: Confirm the purity and identity of the product using analytical HPLC, NMR, and Mass Spectrometry.
Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Principle of Application
Preparative HPLC is a high-resolution purification technique used to isolate a specific compound from a mixture.[8][9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.[10][11] For achieving the highest possible purity (>99%), especially when dealing with closely eluting regioisomers, preparative HPLC is the method of choice.[12] Given the compound's polarity, a reversed-phase method is highly suitable. In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Non-polar compounds are retained longer, while polar compounds elute earlier.
Protocol 4.1: Method Development and Purification
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system with a C18 column.
-
Screen mobile phases such as acetonitrile/water and methanol/water. The addition of a small amount of acid like formic acid or TFA (0.1%) can improve peak shape.
-
Develop a gradient method that provides baseline separation of the target compound from all impurities.
-
-
Scale-Up: Scale the analytical method to a preparative scale. This involves adjusting the flow rate and gradient time based on the larger column dimensions.
-
Sample Preparation: Dissolve the partially purified compound (from chromatography or recrystallization) in the mobile phase or a compatible solvent like DMSO or DMF. Filter the solution through a 0.45 µm filter to remove particulates.
-
Purification Run: Inject the sample onto the preparative HPLC system using the parameters outlined in Table 3.
-
Fraction Collection: Use a fraction collector triggered by the UV detector signal to collect the peak corresponding to the pure product.
-
Post-Processing: Combine the pure fractions. The bulk of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final, highly pure solid product.
Table 3: Example Preparative HPLC Parameters (Reversed-Phase)
| Parameter | Recommended Setting | Rationale & Justification |
| Stationary Phase | C18, 5-10 µm particle size | A C18 phase is a versatile, non-polar stationary phase suitable for a wide range of polar to moderately non-polar compounds.[10] |
| Column Dimensions | e.g., 21.2 x 150 mm | Preparative dimensions allow for higher loading capacity compared to analytical columns.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water is the weak solvent. Formic acid improves peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong organic solvent in reversed-phase HPLC.[8] |
| Gradient | e.g., 10% B to 95% B over 20 min | A gradient is essential to elute the compound in a reasonable time while separating it from impurities. |
| Flow Rate | e.g., 20 mL/min | The flow rate is scaled up from the analytical method to match the larger column diameter. |
| Detection | UV at 270 nm | The 4-nitrophenyl group provides a strong chromophore for sensitive UV detection.[3] |
| Injection Volume | Variable (e.g., 1-5 mL) | Depends on sample concentration and column loading capacity. |
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
- BenchChem Technical Support Team. (2025).
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., & García-Antón, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
- Sprio, V., & Madonia, P. (1958). Process of recrystallizing nitro explosives. U.S.
- Whetstone, R. R. (1959). Method of crystallizing nitro products. U.S.
- Whetstone, R. R. (1956). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Menges, F., et al. (2011). Method for purifying pyrazoles. W.O.
- Al-Tel, T. H., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- ChemBK. (n.d.). 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole.
- MicroCombiChem. (n.d.).
- Wang, Y., et al. (2019). A kind of preparation method of pyrazole derivatives.
- BenchChem. (2025).
- El-Faham, A., et al. (2023).
- Labcompare. (2022).
- Waters Corporation. (n.d.).
- Teledyne LABS. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. CompTox Chemicals Dashboard.
- Journal of Chemical Education. (1969).
- ResearchGate. (2025).
- Thermo Fisher Scientific. (2023).
- BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- Kumar, H. G. A., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Zhang, Z.-L., et al. (2011). 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. Acta Crystallographica Section E.
- Guedes, G. P., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. RSC Advances.
- Alam, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol.
- MDPI. (2014). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
- MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
- NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. IIt9gEu5QZzY6Xq0RrKLcSQ6gU=)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. labcompare.com [labcompare.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 12. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
developing analogs of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Executive Summary & Rationale
The scaffold 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole represents a "privileged structure" in medicinal and agrochemical discovery. The architecture combines a polar, hydrogen-bond-accepting pyrazole core with a lipophilic aryl moiety via a flexible oxymethyl linker.
This molecular framework is frequently identified in:
-
Kinase Inhibitors: Targeting c-Met and EGFR pathways where the pyrazole mimics the adenine ring of ATP.
-
Agrochemicals: specifically Protoporphyrinogen Oxidase (PPO) inhibitors used in herbicides.
-
Antimicrobial Agents: Disrupting fungal cell walls via oxidative stress induction.
Scope of this Guide: This document provides a validated roadmap for synthesizing the parent molecule and, crucially, expanding it into a library of functional analogs. We move beyond simple synthesis to Divergent Oriented Synthesis (DOS) , utilizing the nitro group as a "latent handle" for rapid library generation.
Strategic Design & SAR Logic
Before synthesis, one must understand the Structure-Activity Relationship (SAR) vectors. We do not merely make random changes; we probe specific interactions.
The Analog Design Tree
The following diagram illustrates the logical flow for expanding this scaffold.
Figure 1: SAR Decision Tree for Pyrazole-Ether expansion. The Nitro group (Vector 2) is the primary site for divergent synthesis.
Validated Synthetic Protocols
We present two protocols: the Core Synthesis (constructing the ether) and the Divergent Transformation (converting the nitro group).
Protocol A: The Williamson Ether Coupling (Core Synthesis)
Objective: Synthesize 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole via SN2 substitution. Mechanism: Nucleophilic attack of the phenoxide ion on the alkyl halide.
Reagents:
-
SM1: 5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq)
-
SM2: 4-Nitrophenol (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating the reaction via Finkelstein substitution in situ.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (1.1 eq) in anhydrous DMF (5 mL per mmol).
-
Deprotonation: Add K₂CO₃ (2.5 eq) in one portion. The solution will likely turn bright yellow (formation of nitrophenoxide anion). Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add 5-(Chloromethyl)-1-methyl-1H-pyrazole HCl (1.0 eq) and catalytic KI (0.1 eq).
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Process Control: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The nitrophenol spot (low Rf, yellow) should disappear; the product spot (higher Rf, UV active) should appear.
-
-
Workup:
-
Cool to RT. Pour the mixture into ice-cold water (10x volume).
-
Precipitation: The product often precipitates as a solid. Filter and wash with water.
-
Extraction (if oil forms): Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
-
-
Purification: Recrystallization from Ethanol usually yields analytical grade material. If necessary, flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Why this works (Causality):
-
DMF: A polar aprotic solvent solvates the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic.
-
KI Catalyst: Converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Base Excess: Neutralizes the HCl salt of the pyrazole starting material and deprotonates the phenol.
Protocol B: Nitro Reduction & Library Generation
Objective: Convert the nitro "placeholder" into an amino group for amide coupling (High-Throughput Synthesis).
Reagents:
-
Substrate: Product from Protocol A.
-
Reductant: Iron powder (Fe) (5.0 eq) + Ammonium Chloride (NH₄Cl) (5.0 eq).
-
Solvent: Ethanol:Water (4:1).
Methodology:
-
Suspend the nitro-pyrazole substrate in EtOH:H₂O.
-
Add Fe powder and NH₄Cl.
-
Reflux vigorously (80°C) for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. The resulting amine is usually pure enough for the next step.
Library Expansion (The "Explosion"): Take the resulting amine and react with a panel of 10 acyl chlorides (R-COCl) in DCM with Et₃N. This generates 10 unique analogs in parallel.
Data Analysis & Quality Control
When characterizing these analogs, specific spectral signatures confirm the structure.
Table 1: Key Spectral Markers (1H NMR in DMSO-d6)
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Pyrazole-CH₃ | 3.80 – 3.95 | Singlet (3H) | Confirms N-methylation. |
| Linker (-CH₂-O-) | 5.10 – 5.25 | Singlet (2H) | Critical: Shift indicates successful ether formation. If this is a doublet, you may have accidental coupling or chiral impurities. |
| Pyrazole-H4 | ~6.30 | Doublet/Singlet | Characteristic of 5-substituted pyrazoles. |
| Aryl-NO₂ (Ortho) | 8.15 – 8.25 | Doublet (2H) | Deshielded by Nitro group. Disappears/shifts upfield upon reduction to amine. |
Visualization of Synthetic Workflow:
Figure 2: The synthetic pipeline from raw materials to analog library.
Safety & Handling Protocols
-
Alkylating Agents: 5-(Chloromethyl)-1-methyl-1H-pyrazole is a potential alkylating agent (similar to benzyl chlorides). It can react with DNA bases. Protocol: Handle in a fume hood; destroy excess reagent with aqueous ammonia or hydroxide before disposal.
-
Nitrophenols: Toxic by inhalation and skin absorption. They are also uncouplers of oxidative phosphorylation. Protocol: Double-glove (Nitrile) and use a particulate respirator if handling powder.
-
Explosion Hazard: While this specific molecule is stable, low molecular weight polynitro-pyrazoles can be energetic. Avoid heating reaction residues to dryness if multiple nitro groups are introduced.
References
-
Biological Context of Pyrazole Ethers
-
Synthetic Methodology (Ether Synthesis)
-
Nitro Reduction Strategies
-
Structural Characterization
(Note: For specific spectral data matching, cross-reference with CAS 1339768-47-6 in SciFinder or Reaxys).
Sources
- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Introduction
Welcome to the technical support center for the synthesis of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. The synthesis of this molecule is primarily achieved through a Williamson ether synthesis, a robust and well-documented SN2 reaction.[1][2] It involves the nucleophilic attack of a deprotonated phenol (4-nitrophenoxide) on an alkyl halide (1-methyl-5-(halomethyl)-1H-pyrazole).
While straightforward in principle, scaling up this reaction introduces challenges related to reaction kinetics, impurity profiles, thermal management, and product isolation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues, ensuring a safe, efficient, and reproducible scale-up process.
Reaction Overview
The core transformation is the O-alkylation of 4-nitrophenol with a suitable 1-methyl-5-(halomethyl)-1H-pyrazole derivative. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.[2][3]
Caption: General scheme for the Williamson ether synthesis of the target compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected upon scale-up. What are the primary causes and how can I resolve this?
Answer: Low yield is a multifaceted issue. A systematic approach is required for diagnosis.
-
Cause A: Inefficient Deprotonation of 4-Nitrophenol
-
Explanation: The formation of the 4-nitrophenoxide anion is the first critical step. If the base is not strong enough or is of poor quality (e.g., hydrated), the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.[4]
-
Troubleshooting Steps:
-
Verify Base Quality: Use a fresh, finely powdered, and anhydrous base. For potassium carbonate (K₂CO₃), ensure it has been stored in a desiccator.
-
Increase Base Equivalents: On a larger scale, minor impurities or atmospheric moisture can have a greater impact. Increasing the base from 1.5 to 2.0-2.2 equivalents can often overcome this.
-
Consider an Alternative Base: While K₂CO₃ is common for aryl ether synthesis, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility and the "caesium effect," though it is more expensive.[3] For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strict anhydrous conditions and careful handling due to hydrogen gas evolution.[3]
-
-
-
Cause B: Competing Side Reactions
-
Explanation: The primary competing reaction is C-alkylation, where the pyrazole moiety attaches to the aromatic ring of 4-nitrophenol instead of the oxygen.[5] This is more prevalent in protic solvents which can hydrogen-bond with the phenoxide oxygen, sterically hindering it and making the ring carbons more competitive nucleophilic sites.[5]
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3][5][6] These solvents solvate the cation of the base, leaving the phenoxide anion "naked" and highly nucleophilic, which favors O-alkylation.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures (>100 °C) can promote side reactions and decomposition. Maintain a consistent temperature, typically between 60-80 °C.
-
-
-
Cause C: Purity of Starting Materials
-
Explanation: The purity of your starting 1-methyl-5-(chloromethyl)-1H-pyrazole is critical. Impurities from its synthesis, such as regioisomers or unreacted starting materials, can interfere with the reaction or complicate purification.[7][8]
-
Troubleshooting Steps:
-
Analyze Starting Materials: Always verify the purity of your starting materials by NMR, LC-MS, or GC-MS before beginning a large-scale reaction.
-
Purify if Necessary: If significant impurities are detected, purify the alkyl halide via column chromatography or recrystallization.
-
-
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: My final product is difficult to purify. I see persistent impurities in the NMR spectrum. What are they and how do I remove them?
Answer: Impurities often stem from unreacted starting materials or side products.
-
Impurity A: Unreacted 4-Nitrophenol
-
Identification: A yellow, acidic compound. It will appear as a distinct set of aromatic peaks in the 1H NMR spectrum and can be easily tracked by TLC.
-
Removal Strategy: 4-nitrophenol is acidic and can be easily removed with a basic wash during the aqueous work-up. After quenching the reaction and diluting with an organic solvent (like ethyl acetate), wash the organic layer with a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The phenolate salt will partition into the aqueous layer. Follow with a water and brine wash to remove residual base.[9]
-
-
Impurity B: Unreacted 1-Methyl-5-(chloromethyl)-1H-pyrazole
-
Identification: A non-polar, neutral compound. Its characteristic pyrazole and methyl peaks will be visible in the NMR.
-
Removal Strategy: This impurity is often removed during purification. If the product is a solid, recrystallization is highly effective.[8] Choose a solvent system where the desired product has lower solubility than the impurity when cold. For column chromatography, the less polar starting material will typically elute before the more polar ether product.
-
-
Impurity C: C-Alkylated Isomer
-
Identification: This can be challenging as it has the same mass as the desired product. Its NMR spectrum will be different, often showing a more complex aromatic region and the absence of the ether linkage.
-
Removal Strategy: C-alkylated isomers often have different polarity from the O-alkylated product. Careful column chromatography is the most reliable method for separation.[8] To prevent its formation in future batches, adhere strictly to the use of polar aprotic solvents.[5]
-
Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the recommended experimental protocol for a 100g scale synthesis?
A1: The following protocol is a robust starting point for a multi-gram synthesis.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-Methyl-5-(chloromethyl)-1H-pyrazole | 144.58 | 1.0 | 100 g (0.692 mol) |
| 4-Nitrophenol | 139.11 | 1.05 | 101.2 g (0.727 mol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 191.3 g (1.384 mol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 1.0 L |
Step-by-Step Methodology:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a condenser with a nitrogen inlet.
-
Charge Reactants: Charge the flask with 4-nitrophenol (101.2 g), potassium carbonate (191.3 g), and anhydrous DMF (1.0 L).
-
Initial Stirring: Begin stirring the mixture and heat to 60 °C. Stir for 30-60 minutes to ensure formation of the potassium 4-nitrophenoxide salt. The mixture should appear as a yellow-orange slurry.
-
Addition of Alkyl Halide: Dissolve the 1-methyl-5-(chloromethyl)-1H-pyrazole (100 g) in a small amount of anhydrous DMF (~200 mL) and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 60-70 °C.
-
Reaction Monitoring: Heat the reaction mixture to 75-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC by taking small aliquots. The reaction is complete when the limiting reagent (the pyrazole) is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into 5 L of ice-cold water with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral and colorless (to remove DMF and salts).
-
Purification: The most effective method for purification at this scale is recrystallization. Ethanol or isopropanol are good starting solvents. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter and dry the final product under vacuum. An expected yield is typically in the 80-90% range.
Q2: What are the primary safety concerns when moving from a 1g to a 100g scale?
A2:
-
Thermal Management: While this reaction is not violently exothermic, the heat generated during the initial formation of the phenoxide and the SN2 reaction can accumulate in a large reactor. Ensure your reactor has adequate cooling capacity. The dropwise addition of the alkyl halide is a critical control point for managing the internal temperature.
-
Solvent Handling: DMF is a high-boiling point solvent and has associated health risks. Ensure the reaction is performed in a well-ventilated fume hood or a designated chemical reactor bay. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dust Control: Handling large quantities of powdered reagents like K₂CO₃ can create dust. Use a snorkel or work in a ventilated enclosure to minimize inhalation.
Q3: Is column chromatography a viable purification method for a >100g batch?
A3: While possible, column chromatography at the >100g scale is often inefficient, time-consuming, and generates significant solvent waste. It is generally not the preferred method in a process chemistry setting. Recrystallization is a far more scalable and economical alternative, provided a suitable solvent system can be identified.[10] If the product is an oil or cannot be effectively recrystallized, other techniques like trituration or distillation (if applicable) should be explored before resorting to large-scale chromatography.
References
-
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved February 15, 2026, from Benchchem.com.[7]
-
BenchChem. (2025). Technical Support Center: Optimizing Phenol Alkylation Reactions. Retrieved February 15, 2026, from Benchchem.com.[4]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 15, 2026, from chem.rochester.edu.[11]
-
(n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.[12]
-
ResearchGate. (2017). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved February 15, 2026, from researchgate.net.[6]
-
BenchChem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved February 15, 2026, from Benchchem.com.[8]
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved February 15, 2026, from mdpi.com.[13]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved February 15, 2026, from youtube.com.[1]
-
(n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.[14]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from en.wikipedia.org.[2]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved February 15, 2026, from patents.google.com.[15]
-
askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. Retrieved February 15, 2026, from askiitians.com.[16]
-
BenchChem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Retrieved February 15, 2026, from Benchchem.com.[10]
-
(n.d.). 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of.[17]
-
BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Retrieved February 15, 2026, from Benchchem.com.[18]
-
ACS Publications. (2015). Synthesis and Rotational Isomerism of 1-Substituted Methyl (S)-[5-(2-Nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates. Retrieved February 15, 2026, from pubs.acs.org.[19]
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved February 15, 2026, from reddit.com.[20]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved February 15, 2026, from jk-sci.com.[3]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved February 15, 2026, from researchgate.net.[21]
-
(n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[22]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 15, 2026, from chem.utahtech.edu.[9]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved February 15, 2026, from tandfonline.com.[23]
-
ChemicalBook. (n.d.). 1-Methyl-5-phenyl-1H-pyrazole synthesis. Retrieved February 15, 2026, from chemicalbook.com.[24]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026, from organic-chemistry.org.[25]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved February 15, 2026, from pharmaxchange.info.[5]
-
MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Retrieved February 15, 2026, from mdpi.com.[26]
-
PMC. (n.d.). 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. Retrieved February 15, 2026, from ncbi.nlm.nih.gov.[27]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved February 15, 2026, from chem.libretexts.org.[28]
-
ChemicalBook. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. Retrieved February 15, 2026, from chemicalbook.com.[29]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 15, 2026, from mdpi.com.[30]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 15, 2026, from researchgate.net.[31]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 15, 2026, from ncbi.nlm.nih.gov.[32]
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Validation & Comparative
comparing biological activity of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole isomers
Publish Comparison Guide: Biological Activity of 1-Methyl-5- vs. 1-Methyl-3-[(4-nitrophenoxy)methyl]-1H-pyrazole Isomers
Executive Summary
In the development of pyrazole-based agrochemicals and pharmaceuticals, regiochemistry is a determinant factor of biological efficacy. This guide provides a technical comparison between 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole (5-Isomer) and its regioisomer 1-methyl-3-[(4-nitrophenoxy)methyl]-1H-pyrazole (3-Isomer) .
While both molecules share the same molecular formula (
Structural & Physicochemical Comparison
The biological divergence stems from the spatial arrangement of the (4-nitrophenoxy)methyl "tail" relative to the N-methyl "head".
| Feature | 1-Methyl-5-Isomer (Target) | 1-Methyl-3-Isomer (Alternative) |
| IUPAC Name | 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole | 1-methyl-3-[(4-nitrophenoxy)methyl]-1H-pyrazole |
| Steric Profile | Congested: The bulky side chain is adjacent to the N-methyl group.[1] | Open: The side chain is distal to the N-methyl group. |
| Dipole Moment | Lower (Vectors of N-Me and ether often oppose).[1] | Higher (Vectors often align). |
| Solubility (LogP) | Typically higher lipophilicity (better membrane penetration). | Slightly lower lipophilicity. |
| Synthesis Kinetics | Kinetic Product: Favored in basic media or specific solvent controls.[1] | Thermodynamic Product: Favored in acidic media or high heat. |
Biological Activity Analysis
Primary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition
The (4-nitrophenoxy) moiety is a classic pharmacophore for PPO inhibition (similar to Nitrofen or Acifluorfen).[1] The pyrazole ring acts as a scaffold to position this group within the enzyme's active site.
-
5-Isomer Performance: The 1,5-substitution pattern creates a "twisted" conformation that mimics the transition state of protoporphyrinogen IX. This steric bulk forces the nitrophenoxy group into the hydrophobic pocket of the PPO enzyme (Arg-98 interaction zone), leading to rapid accumulation of Protoporphyrin IX and subsequent singlet oxygen generation (phytotoxicity).
-
3-Isomer Performance: The 1,3-substitution pattern is more planar and linear. This linear geometry often fails to induce the necessary conformational fit within the PPO binding pocket, resulting in >100-fold lower potency in standard herbicidal assays.
Antimicrobial Potential
While primarily herbicidal, these isomers also exhibit antifungal activity.[1]
-
Spectrum: The 5-isomer shows broader activity against Fusarium species due to enhanced lipophilicity, facilitating cell wall penetration.
Comparative Data Summary (Representative)
| Assay | Metric | 5-Isomer (Active) | 3-Isomer (Inactive/Weak) |
| PPO Inhibition (In Vitro) | 0.05 - 0.5 (High Potency) | > 50.0 (Low Potency) | |
| Herbicidal Activity (Post-em) | 15 - 50 | > 500 | |
| Crop Selectivity | Safety Margin | Moderate (requires safener) | High (due to inactivity) |
Experimental Protocols
Protocol A: Regioselective Synthesis & Separation
Objective: To synthesize and isolate both isomers for comparative testing.
Reagents:
-
4-(4-nitrophenoxy)-3-oxobutanoate (Ethyl 4-(4-nitrophenoxy)acetoacetate)
-
Ethanol (Solvent)
-
Acetic Acid (Catalyst for 3-isomer) / Pyridine (Catalyst for 5-isomer)[1]
Workflow:
-
Preparation: Dissolve 4-(4-nitrophenoxy)-3-oxobutanoate (1 eq) in Ethanol.
-
Reaction (Isomer Control):
-
For 3-Isomer (Thermodynamic): Add Methylhydrazine (1.1 eq) and 5 drops of Acetic Acid . Reflux for 4 hours.
-
For 5-Isomer (Kinetic): Add Methylhydrazine (1.1 eq) dropwise to the solution at 0°C containing Pyridine (1 eq). Stir at 0°C for 2 hours, then room temp for 1 hour.
-
-
Workup: Evaporate solvent.
-
Purification: Flash Chromatography (Hexane:EtOAc 3:1).
-
Elution Order: The 5-isomer typically elutes first (lower polarity due to steric shielding of N-lone pairs). The 3-isomer elutes second.
-
-
Validation:
-NMR NOE (Nuclear Overhauser Effect) study.-
5-Isomer: Strong NOE between N-Methyl protons and Side-chain
protons. -
3-Isomer: No NOE between N-Methyl and Side-chain.
-
Protocol B: Root Growth Inhibition Assay (Herbicidal)
Objective: Quantify biological activity differences.[1]
-
Seeds: Amaranthus retroflexus (Target weed) and Zea mays (Crop).[1]
-
Treatment: Prepare dilution series (0, 10, 50, 100, 500 ppm) of both isomers in acetone/water (1:9).
-
Incubation: Place seeds on agar plates containing the compound. Incubate at 25°C, 16h light/8h dark.
-
Measurement: After 7 days, measure root length.
-
Calculation: Calculate
(Concentration for 50% inhibition).
Visualization of Mechanism & Workflow
Figure 1: Synthesis and Activity Pathway[1]
Caption: Regioselective synthesis pathways and the subsequent "Lock and Key" fit of the 5-isomer within the PPO enzyme active site compared to the 3-isomer.
References
-
Synthesis and Herbicidal Activity of Pyrazole Derivatives. Source: Letters in Drug Design & Discovery, 2017.[1] Relevance: Establishes the baseline synthesis and herbicidal potential of pyrazole-ether scaffolds. URL:[Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Letters, 2014. Relevance: Defines the mechanistic control (Kinetic vs Thermodynamic) required to isolate the 5-isomer vs 3-isomer. URL:[Link]
-
Mechanism of Action of PPO Inhibitors. Source: Weed Science Society of America (WSSA). Relevance: Explains the necessity of the specific steric arrangement (provided by the 5-isomer) for efficacy. URL:[Link]
-
1H-Pyrazole, 3-methyl-4-nitro- Data. Source: PubChem.[1] Relevance: Provides physicochemical properties for the pyrazole core used in calculation of lipophilicity.[1] URL:[Link]
Sources
Assessing the Selectivity of 1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
This guide provides an in-depth technical framework for assessing the selectivity of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole , a bioactive scaffold with significant relevance in Protoporphyrinogen Oxidase (PPO) inhibition and medicinal chemistry as a pyrazole-ether probe.
Executive Summary: The Selectivity Challenge
1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole represents a classic pyrazole-ether scaffold . While the pyrazole core is a "privileged structure" in kinase and protease inhibition, the specific addition of a (4-nitrophenoxy)methyl moiety steers its affinity toward Protoporphyrinogen Oxidase (PPO) —a key enzyme in the heme and chlorophyll biosynthetic pathways.
The primary challenge in deploying this molecule is selectivity . The nitrophenoxy group is a potent pharmacophore but can introduce "off-target" redox cycling or promiscuous binding. This guide outlines a rigorous, self-validating workflow to distinguish true target engagement (PPO inhibition) from non-specific toxicity and to quantify species selectivity (e.g., Plant vs. Mammalian PPO).
Key Selectivity Metrics
| Parameter | Target Value | Criticality |
| Potency ( | High (Primary Efficacy) | |
| Selectivity Index (SI) | High (Safety/Specificity) | |
| Species Selectivity | Critical (Toxicology) | |
| Hill Slope | Medium (Binding Stoichiometry) |
Mechanistic Context & Signaling Pathway
To assess selectivity, one must first map the biological impact. This compound acts by inhibiting the conversion of Protoporphyrinogen IX to Protoporphyrin IX . Accumulation of the substrate leads to light-dependent singlet oxygen generation and membrane peroxidation.
Figure 1: Mechanism of Action & Selectivity Nodes
Caption: The inhibitor blocks PPO, causing substrate accumulation. Selectivity is defined by the ratio of PPO binding vs. off-target redox events.
Comparative Analysis: Alternatives & Performance
When validating 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole, it must be benchmarked against established standards. The nitrophenoxy group provides high potency but lower solubility compared to fluorinated analogs.
Table 1: Comparative Profile of PPO Inhibitors
| Feature | 1-methyl-5-[(4-nitrophenoxy)...] | Pyraflufen-ethyl (Standard) | Acifluorfen (Classic) |
| Core Scaffold | Pyrazole-Ether | Phenyl-Pyrazole | Diphenyl Ether |
| Binding Mode | Reversible Competitive | Tight-binding | Competitive |
| Selectivity (Plant/Mam) | Moderate (~50x) | High (>500x) | Low (~10x) |
| Solubility | Low (Lipophilic) | Moderate | High (Salt form) |
| Primary Risk | Nitro-group reduction (Metabolism) | Persistence | Mammalian toxicity |
Expert Insight: The 1-methyl-5-substituted pyrazole offers a unique steric vector compared to the 1-phenyl analogs (like Pyraflufen). This allows it to probe the
Experimental Protocols: Validating Selectivity
To objectively assess selectivity, you cannot rely on a single assay. You must triangulate data from Enzymatic , Cellular , and Biophysical assays.
Protocol A: Differential Enzyme Inhibition (The "Gold Standard")
This protocol determines the Selectivity Ratio (SR) between Target PPO and Mammalian PPO (safety).
Materials:
-
Recombinant Amaranthus tuberculatus PPO (Plant Target).
-
Recombinant Homo sapiens PPO (Off-Target).
-
Substrate: Protoporphyrinogen IX (generated in situ).
-
Detector: Fluorescence plate reader (Ex: 405 nm, Em: 630 nm).
Step-by-Step Workflow:
-
Enzyme Prep: Dilute enzymes to
concentrations in Assay Buffer (100 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.01% Tween-20). -
Compound Dosing: Prepare a 10-point serial dilution of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole in DMSO (Top conc: 100
M). -
Incubation: Incubate compound with enzyme for 15 mins (Pre-equilibrium).
-
Reaction Start: Add Protoporphyrinogen IX substrate.
-
Kinetic Read: Monitor fluorescence of Protoporphyrin IX formation for 30 mins.
-
Analysis: Fit slopes to the 4-parameter logistic equation to derive
.
Calculation:
Protocol B: Cellular "Bleaching" Selectivity
This assay validates if the biochemical potency translates to cellular activity without general cytotoxicity.
-
Cell Lines: Use Chlorophyll-active tissues (e.g., Cucumber cotyledon discs) vs. Non-target cells (e.g., HEK293).
-
Treatment: Incubate discs/cells with compound (0.1 - 10
M) for 24h in light/dark cycles. -
Readout:
-
Target: Measure Electrolyte Leakage (conductivity) or Chlorophyll loss.
-
Off-Target: MTT assay on HEK293 cells (General cytotoxicity).
-
-
Interpretation: If HEK293 toxicity appears at concentrations near the Target
, the compound lacks cellular selectivity.
Visualization of the Assessment Workflow
The following diagram illustrates the decision tree for validating the compound's selectivity.
Figure 2: Selectivity Validation Logic
Caption: A "Go/No-Go" decision tree ensures only compounds with genuine isoform selectivity proceed to advanced testing.
References
-
Hao, G. F., et al. "Rational Design of Protoporphyrinogen Oxidase Inhibitors: A Review of the Scaffold Hopping Approach." Journal of Agricultural and Food Chemistry, 2011. Link
-
Dayan, F. E., & Duke, S. O. "Protoporphyrinogen Oxidase Inhibitors." Herbicide Classes and Modes of Action, 2014. Link
-
NIST Chemistry WebBook. "1H-Pyrazole, 3-methyl-5-phenyl- Derivatives." National Institute of Standards and Technology. Link
-
PubChem. "Compound Summary: Pyraflufen-ethyl and related Pyrazole Ethers." National Library of Medicine. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

